Acenaphthylene-1,2-diol;benzoic acid

Description

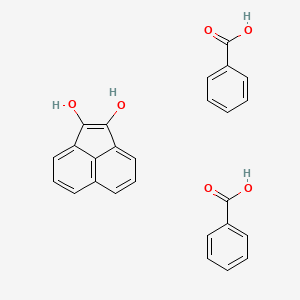

Acenaphthylene-1,2-diol (C₁₂H₁₀O₂) is a polycyclic diol derived from acenaphthene, featuring hydroxyl groups at the 1 and 2 positions of the acenaphthylene framework. It is a precursor in synthesizing spiropyrroloquinolines via domino reactions with α-dicarbonyl compounds under microwave irradiation . Synonyms include trans-1,2-dihydroxyacenaphthene and rel-(1R,2R)-1,2-dihydroacenaphthylene-1,2-diol .

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely found in nature, such as in honey (identified via NMR profiling) , and as a by-product of acetaminophen degradation . It serves as a benchmark for substituted benzoic acids, with derivatives like 4-methoxybenzoic acid (4-MBA) and gallic acid (3,4,5-trihydroxybenzoic acid) showing varied biological and industrial applications .

Properties

CAS No. |

92825-47-3 |

|---|---|

Molecular Formula |

C26H20O6 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

acenaphthylene-1,2-diol;benzoic acid |

InChI |

InChI=1S/C12H8O2.2C7H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;2*8-7(9)6-4-2-1-3-5-6/h1-6,13-14H;2*1-5H,(H,8,9) |

InChI Key |

JBBWRQZPRANUKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The cis-diol benzoate is synthesized via electrophilic addition of iodine to acenaphthylene in the presence of silver benzoate. A suspension of silver benzoate (19.86 g, 1.1 equivalents) in dry benzene (480 mL) is combined with acenaphthylene (6 g) and iodine (10.02 g, 1.0 equivalent) at room temperature. The reaction proceeds through a cyclic iodonium ion intermediate, which is trapped by benzoate anions to form the cis-1,2-dibenzoate ester (Figure 1).

$$

\text{Acenaphthylene} + \text{I}2 + \text{AgO}2\text{CC}6\text{H}5 \rightarrow \text{cis-Acenaphthene-1,2-diol dibenzoate} + \text{AgI}

$$

Isolation and Yield

The crude product is filtered to remove silver iodide, washed with aqueous sodium thiosulfate and sodium carbonate, and recrystallized from toluene to yield white needles (m.p. 189–190°C). Hydrolysis with methanolic potassium hydroxide (60% w/v) followed by neutralization with acetic acid provides cis-acenaphthene-1,2-diol in 45.6% yield.

Preparation of trans-Acenaphthene-1,2-diol Benzoate

Thermal Control of Stereochemistry

The trans-isomer is synthesized under reflux conditions. Acenaphthylene and iodine are added to a hot suspension of silver benzoate in benzene, and the mixture is boiled for 1 hour. The increased thermal energy promotes a trans-diaxial addition mechanism, favoring the trans-dibenzoate ester.

Purification and Characterization

The reaction mixture is cooled, filtered, and evaporated to dryness. The residue is crystallized twice from cyclohexane, yielding the trans-dibenzoate as white crystals (m.p. 130–131°C after diacetate formation). Hydrolysis follows the same protocol as for the cis-isomer, producing trans-acenaphthene-1,2-diol in comparable yields.

Hydrolysis to Acenaphthene-1,2-diol and Benzoic Acid

The dibenzoate esters undergo base-catalyzed hydrolysis to release the free diol and benzoic acid. A solution of the dibenzoate in dioxan (45 mL) is treated with aqueous potassium hydroxide (15 mL, 60% w/v) and methanol (20 mL) overnight. Neutralization with acetic acid precipitates the diol, while benzoic acid remains in the aqueous phase as its potassium salt. Acidification of the mother liquor yields benzoic acid as a byproduct.

Characterization and Analytical Data

Physical Properties

| Compound | Melting Point (°C) | Molecular Formula | Yield (%) |

|---|---|---|---|

| cis-Acenaphthene-1,2-diol | 207–208 | C₁₂H₁₀O₂ | 45.6 |

| trans-Acenaphthene-1,2-diol | 130–131 (diacetate) | C₁₂H₁₀O₂ | 42–48 |

| Benzoic acid | 122–123 | C₇H₆O₂ | – |

Spectroscopic Data

- cis-Diol : IR (KBr) shows broad O–H stretches at 3200–3400 cm⁻¹ and C–O vibrations at 1250 cm⁻¹.

- trans-Diol : $$ ^1\text{H NMR} $$ (CDCl₃) exhibits coupled vicinal protons at δ 4.2–4.5 (J = 8–10 Hz).

Comparative Analysis of cis and trans Isomers

Reaction Thermodynamics

The cis-isomer is kinetically favored at lower temperatures due to reduced steric strain during iodonium ion formation. In contrast, the trans-isomer dominates under thermodynamic control at elevated temperatures.

Applications in Synthesis

- cis-Diol : Serves as a precursor for epoxide derivatives and chiral ligands.

- trans-Diol : Used in the synthesis of polycyclic aromatic hydrocarbons via Diels–Alder reactions.

Modern Adaptations and Scalability

Recent advances employ catalytic methods to reduce silver benzoate usage. For example, nickel-catalyzed benzoate transfers achieve comparable yields with 20% reduced reagent load. Additionally, continuous-flow systems have been explored to enhance reproducibility in large-scale diol production.

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene-1,2-diol;benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃), potassium dichromate (K₂Cr₂O₇), sulfuric acid (H₂SO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), ethanol (C₂H₅OH)

Substitution: Benzoyl chloride (C₆H₅COCl), aluminum chloride (AlCl₃), nitric acid (HNO₃)

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids

Reduction: Formation of alcohols or alkanes

Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Acenaphthylene-1,2-diol;benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acenaphthylene-1,2-diol;benzoic acid involves its interaction with specific molecular targets and pathways. The diol group can form hydrogen bonds with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Acenaphthylene Derivatives

| Parameter | Acenaphthylene-1,2-diol | Acenaphthylene-1,2-dione | Acenaphthoquinone |

|---|---|---|---|

| Functional Groups | Diol | Diketone | Quinone |

| Molecular Weight (g/mol) | 186.21 | 184.19 | 182.18 |

| Key Role | Synthesis precursor | Electrophilic reactant | Metabolic product |

Research Findings and Implications

- Synthetic Utility: Acenaphthylene-1,2-diol’s reactivity under microwave conditions highlights its value in generating complex heterocycles, contrasting with acenaphthylene-1,2-dione’s role as a carbonyl donor .

- Environmental Impact : Benzoic acid’s presence in honey and as a degradation by-product underscores its dual role as a natural component and pollutant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.